methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
CAS No.: 1403670-77-8
Cat. No.: VC5940648
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67
* For research use only. Not for human or veterinary use.
![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate - 1403670-77-8](/images/structure/VC5940648.png)
Specification
CAS No. | 1403670-77-8 |
---|---|
Molecular Formula | C11H10ClN3O2 |
Molecular Weight | 251.67 |
IUPAC Name | methyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate |
Standard InChI | InChI=1S/C11H10ClN3O2/c1-17-11(16)10-13-7-15(14-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |
Standard InChI Key | QHXQQHJTTGNFEG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. Key substituents include:
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Methyl ester (–COOCH₃) at position 3, which influences solubility and metabolic stability.
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2-Chlorobenzyl group at position 1, introducing steric bulk and electronic effects due to the chlorine atom’s electronegativity.
The molecular formula is C₁₁H₁₀ClN₃O₂, with a molecular weight of 251.67 g/mol.
Table 1: Key Identifiers of Methyl 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-Triazole-3-Carboxylate
Property | Value |
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CAS No. | 1403670-77-8 |
IUPAC Name | Methyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate |
SMILES | COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl |
InChIKey | QHXQQHJTTGNFEG-UHFFFAOYSA-N |
Molecular Weight | 251.67 g/mol |
Spectroscopic and Computational Data
The InChIKey (QHXQQHJTTGNFEG-UHFFFAOYSA-N) provides a unique identifier for computational databases, enabling rapid structure verification. Predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (238.03778 m/z, CCS 148.5 Ų) suggest moderate molecular polarity, aligning with its lipophilic chlorophenyl group .
Synthetic Methodologies
General Routes for 1,2,4-Triazole Derivatives
While no direct synthesis protocol for this compound is documented, analogous routes for triazole esters involve:
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Cyclocondensation: Reacting hydrazine derivatives with carboxylic acid equivalents.
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Esterification: Introducing methyl groups via methanol under acidic conditions .
A patent (CN105037284A) describes a diazotization-free method for synthesizing methyl 1,2,4-triazole-3-carboxylate using thiosemicarbazide and oxalic acid, followed by nitric acid-mediated desulfurization and esterification . Adapting this route, the 2-chlorobenzyl group could be introduced via alkylation of the triazole nitrogen using 2-chlorobenzyl chloride.
Proposed Synthesis Pathway
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Formation of Triazole Core: React thiosemicarbazide with oxalic acid in water to form a thiolated intermediate .
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Desulfurization: Treat with nitric acid to remove sulfur, yielding a primary triazole .
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Alkylation: Introduce the 2-chlorobenzyl group using 2-chlorobenzyl bromide under basic conditions.
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Esterification: React with methanol and sulfuric acid to install the methyl ester .
This four-step route avoids hazardous diazotization, enhancing safety and scalability .
Physicochemical Properties
Solubility and Lipophilicity
While experimental solubility data are unavailable, the LogP (calculated) is estimated at ~2.5, indicating moderate lipophilicity suitable for oral absorption. The methyl ester likely improves membrane permeability compared to carboxylic acid analogues .
Stability Profile
The compound is stable under ambient conditions but may hydrolyze in acidic/alkaline environments, reverting to the carboxylic acid .
Applications and Future Directions
Drug Development
The compound’s triazole core and chlorophenyl group make it a candidate for:
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Antifungal agents: Targeting azole-resistant Candida spp.
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Kinase inhibitors: For oncology applications.
Agricultural Chemistry
Triazole derivatives are used as fungicides. This compound could protect crops against Fusarium and Aspergillus species.
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